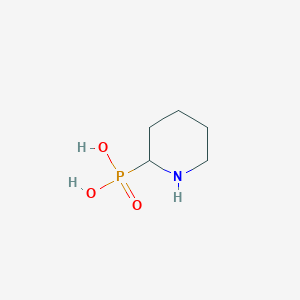
Phosphonic acid, 2-piperidinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, 2-piperidinyl- is a useful research compound. Its molecular formula is C5H12NO3P and its molecular weight is 165.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphonic acid, 2-piperidinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, 2-piperidinyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Antimalarial Activity
One of the significant applications of phosphonic acid derivatives is in the development of antimalarial agents. Research has shown that certain phosphonate compounds can inhibit the enzyme hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) in Plasmodium falciparum, the causative agent of malaria. These inhibitors demonstrate selectivity for the parasite's enzyme over human enzymes, making them promising candidates for therapeutic development. A study highlighted that specific acyclic phosphonates exhibited potent inhibitory activity against HGXPRT, suggesting their potential as novel antimalarial drugs .
1.2 Nucleoside Analogues
Phosphonic acid derivatives are also integral in synthesizing nucleoside analogs, which are crucial for antiviral therapies. Adefovir dipivoxil and tenofovir disoproxil fumarate are examples of FDA-approved drugs that utilize phosphonate chemistry to enhance bioavailability and efficacy against viral infections such as HIV and hepatitis B . The incorporation of phosphonic acid moieties into nucleosides improves their stability and cellular uptake.
| Compound Name | Application Area | Activity/Notes |
|---|---|---|
| Adefovir dipivoxil | Antiviral | Approved for HBV; notable for kidney toxicity |
| Tenofovir disoproxil fumarate | Antiviral | Approved for HIV; favorable toxicity profile |
| Phosphonate inhibitors of HGXPRT | Antimalarial | Selective inhibition for P. falciparum |
Agricultural Applications
Phosphonic acids have been explored as potential agricultural chemicals due to their antibacterial properties. Recent studies have synthesized novel derivatives that exhibit significant antibacterial activity against plant pathogens such as Pseudomonas syringae. These compounds can serve as effective bactericides, contributing to crop protection strategies .
Case Study: Piperonylic Acid Derivatives
A study on piperonylic acid derivatives containing sulfonic acid ester moieties demonstrated excellent antibacterial efficacy against various bacterial strains, outperforming traditional agents like thiodiazole-copper . This highlights the potential of phosphonic acid derivatives in developing new agrochemicals.
Materials Science
Phosphonic acids are also used in materials science, particularly in the development of anchoring ligands for dye-sensitized solar cells. The incorporation of phosphonic acid groups enhances the binding affinity to metal oxide surfaces, improving the efficiency of solar energy conversion . Research indicates that compounds with phosphonate functionalities can significantly enhance the performance of photovoltaic devices.
| Application Area | Specific Use | Notes |
|---|---|---|
| Solar Energy Conversion | Anchoring ligands for dyes | Improved efficiency in dye-sensitized solar cells |
| Crop Protection | Bactericides | Effective against bacterial plant pathogens |
Propriétés
Numéro CAS |
106647-45-4 |
|---|---|
Formule moléculaire |
C5H12NO3P |
Poids moléculaire |
165.13 g/mol |
Nom IUPAC |
piperidin-2-ylphosphonic acid |
InChI |
InChI=1S/C5H12NO3P/c7-10(8,9)5-3-1-2-4-6-5/h5-6H,1-4H2,(H2,7,8,9) |
Clé InChI |
LEJHSTQMBAEWEX-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















